Heptadecafluorodecanal

Overview

Description

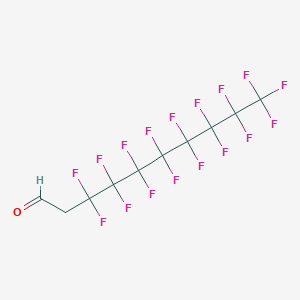

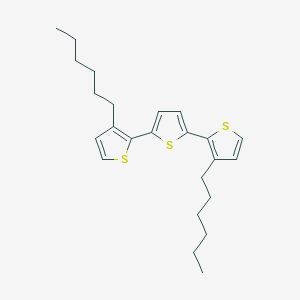

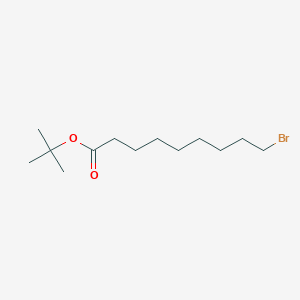

Heptadecafluorodecanal (HFD) is a fluorinated organic compound belonging to the class of perfluoroalkyl compounds. It is a colorless liquid with a low boiling point and low vapor pressure. HFD has been used in a variety of scientific research applications, including as a solvent, a reagent, and a catalyst. In addition to its scientific applications, HFD has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments. In

Scientific Research Applications

Fluorine Chemistry Development

Research conducted at the University of Birmingham highlighted the use of fluorine in generating fluorocarbon derivatives from hydrocarbons, including the homologous series from heptane to undecane and various cyclohexanes and decalin. These derivatives, including heptadecafluorodecanal, played a crucial role in advancing the field of organofluorine chemistry, particularly in understanding the acidities and reactivities of C–H bonds in highly fluorinated bridgehead compounds (Tatlow, 2000).

Material Synthesis and Applications

A study on the synthesis of 1H,1H,2H-Heptadecafluorodecene from perfluorooctyl iodide and ethylene showcased the compound's potential in material science, particularly in solvent and raw material optimization for high-yield production (Wang, Chang, & Ai Fu, 2013). Additionally, research into colloidal dispersions demonstrated the influence of perfluoroalkyl chain length, like that in this compound, on forming stable polymeric dispersions and films with enhanced water repellency, highlighting its application in creating water-resistant surfaces (Dreher, Singh, & Urban, 2005).

Polymer Chemistry

The polymerization kinetics of heptadecafluorodecyl (meth)acrylate in supercritical carbon dioxide were studied, demonstrating the compound's utility in free radical solution polymerization and its implications for developing fluoropolymer materials with specific properties (Shin, Bae, Lee, & Kim, 2007).

Environmental and Safety Applications

Research into the installation process of Heptafluoropropane automatic fire extinguishing systems, which likely utilize derivatives of this compound, emphasizes its importance in enhancing safety protocols for protecting valuable goods and equipment without causing harm to the protected assets (Cheng Ze-xi, 2012).

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGIOTBLYAPNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CHO, C10H3F17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 8:2 FTAL | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895489 | |

| Record name | 2-(Perfluorooctyl)ethanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135984-68-8 | |

| Record name | 2-(Perfluorooctyl)ethanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)

![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)

![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)

![2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2',4',6'-tri-i-propylbiphenyl,[~1:1mixture with regioisomer,2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2',4',6'-tri-i-propylbiphenyl]](/img/structure/B3100073.png)